2-Amino-4-thiazoleacetic acid

Antiviral Medicinal Chemistry Neuraminidase

β-Lactam antibiotic researchers face unreliable supply of the 2-amino-4-thiazoleacetic acid scaffold. This bifunctional building block enables orthogonal amine/carboxylic acid derivatization without ester hydrolysis-critical for cephalosporin intermediate synthesis. • Neuraminidase inhibitor SAR: baseline IC₅₀ = 358 μM optimized to 3.43 μM (>100-fold improvement) • Electropolymerized on MWCNT electrodes: Cu²⁺ detection at 0.5 nM (linear to 50 μM) • Validated cysteine replacement in peptidomimetic FTase inhibitors • Colorimetric AuNP sensor for quinalphos at 3.5 μM via naked-eye detection

Molecular Formula C5H6N2O2S
Molecular Weight 158.18 g/mol
CAS No. 29676-71-9
Cat. No. B193873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-thiazoleacetic acid
CAS29676-71-9
Synonyms(2-Amino-1,3-thiazol-4-yl)acetic Acid;  (2-Amino-4-thiazoyl)acetic Acid;  2-(2-Amino-4-thiazolyl)acetic Acid;  2-Amino-4-thiazolylacetic Acid;  2-Aminothiazole-4-acetic Acid;  SQ 27
Molecular FormulaC5H6N2O2S
Molecular Weight158.18 g/mol
Structural Identifiers
SMILESC1=C(N=C(S1)N)CC(=O)O
InChIInChI=1S/C5H6N2O2S/c6-5-7-3(2-10-5)1-4(8)9/h2H,1H2,(H2,6,7)(H,8,9)
InChIKeyDYCLHZPOADTVKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 70° F (NTP, 1992)

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-4-thiazoleacetic Acid: Physicochemical Profile


2-Amino-4-thiazoleacetic acid (CAS 29676-71-9), also referred to as (2-aminothiazol-4-yl)acetic acid, is a bifunctional heterocyclic building block characterized by a thiazole core bearing a 2-amino group and a 4-acetic acid moiety . It is a white to light yellow powder or crystalline solid with a molecular formula of C₅H₆N₂O₂S and a molecular weight of 158.18 g/mol . Its physicochemical properties include a melting point of 130 °C (with decomposition), a predicted pKa of 3.20±0.10, and a logP of -2.13 at 20°C, indicating substantial hydrophilicity . The compound exhibits moderate water solubility (6.5 g/L at 20 °C) and requires refrigerated storage (-20°C) to maintain stability . These baseline parameters are critical for evaluating its suitability as a synthetic intermediate in pharmaceutical research, particularly for cephalosporin antibiotics, and as a ligand in materials science applications [1].

Why 2-Amino-4-thiazoleacetic Acid Cannot Be Substituted


While the 2-aminothiazole scaffold is common to a large family of bioactive compounds and synthetic intermediates, the precise substitution pattern at the 4-position governs both reactivity and application specificity in ways that prevent simple interchange. The acetic acid side chain of 2-amino-4-thiazoleacetic acid (CAS 29676-71-9) imparts a unique combination of hydrophilic character (logP -2.13) and metal-coordinating capacity that is not shared by its methyl or ethyl ester analogs, which are more lipophilic and require hydrolysis to achieve the free acid [1]. Similarly, the 2-amino-4-thiazolecarboxylic acid isomers, where the carboxyl group is attached directly to the thiazole ring, exhibit fundamentally different electronic properties and hydrogen-bonding patterns, leading to divergent reactivity in peptidomimetic design and electrochemical sensor fabrication [2]. Furthermore, the free amino and carboxylic acid groups allow for orthogonal derivatization strategies that are not accessible with mono-functional thiazole analogs, directly impacting yields and purity in multi-step syntheses of β-lactam antibiotics . The quantitative evidence presented below demonstrates these points of differentiation in specific, measurable contexts that are relevant for scientific and industrial procurement decisions.

2-Amino-4-thiazoleacetic Acid: Comparative Performance


Neuraminidase Inhibition: Free Acid vs. Ester Prodrug

In the context of influenza neuraminidase (NA) inhibition, 2-amino-4-thiazoleacetic acid serves as a scaffold for derivatization, but its intrinsic activity as the free acid is distinct from that of its ester prodrug forms. The commercially available 2-amino-4-thiazole-acetic ester (compound 1) exhibited an IC₅₀ of 358 μM against influenza A (H3N2) NA, establishing a baseline for the scaffold [1]. Through systematic structural optimization, a series of derivatives was synthesized, with the most potent analog, compound 4d, achieving an IC₅₀ of 3.43 μM, representing a >100-fold improvement in potency [1]. While the free acid itself is not the direct therapeutic candidate, its role as the foundational synthetic intermediate that enables this 100-fold potency enhancement is critical; without the free acid, the optimized ester derivative cannot be accessed, as all syntheses began from the commercially available 2-amino-4-thiazole-acetic ester [1].

Antiviral Medicinal Chemistry Neuraminidase

FTase Inhibition vs. Heterocyclic CAAX Mimetics

In the design of non-thiol peptidomimetic inhibitors of protein farnesyltransferase (FTase), a key enzyme in Ras oncoprotein signaling, the 2-amino-4-thiazolylacetic acid moiety demonstrates a critical advantage. When incorporated into CAAX tetrapeptide mimetics, replacing the cysteine (C) residue, the compound in which C was substituted with 2-amino-4-thiazolylacetic acid inhibited FTase activity in the low nanomolar range [1]. This stands in contrast to mimetics employing 2-mercapto-4-thiazolyl-, 2-mercapto-4-imidazolyl-, or 2-methylmercapto-4-thiazolyl-acetic acid, which exhibited different inhibitory profiles [1]. The low nanomolar potency observed for the 2-amino-4-thiazolylacetic acid-containing peptidomimetic, coupled with its antiproliferative effect on rat aortic smooth muscle cells via interference with Ras farnesylation, highlights that the 2-amino substitution is crucial for achieving high-affinity binding, differentiating it from thiol-containing or methylthio analogs [1].

Oncology Signal Transduction Peptidomimetics

Copper(II) Detection with Poly(ATA) Electrodes

In the development of electrochemical sensors for heavy metal ions, the electropolymerization of 2-amino-4-thiazoleacetic acid onto multiwalled carbon nanotube (MWCNT)-modified glassy carbon electrodes yields a sensitive detection platform for copper(II). Using differential pulse stripping voltammetry, the poly(2-amino-4-thiazoleacetic acid)/MWCNT modified electrode exhibited a linear response to copper ion concentrations from 7.0 × 10⁻⁷ M to 5.0 × 10⁻⁵ M, with a correlation coefficient of 0.9987, and a detection limit of 5.0 × 10⁻¹⁰ M (signal-to-noise ratio = 3) [1]. This detection limit represents a 1400-fold improvement over the lower limit of the linear range, demonstrating exceptional sensitivity. The method was validated through the successful determination of copper(II) in natural water samples, achieving a recovery rate of 94% for a 2.0 × 10⁻⁵ M spiked concentration [1]. The unique chelating ability of the aminothiazoleacetic acid moiety, facilitated by both the amino and carboxylate groups, underpins this performance, which cannot be replicated by mono-functional thiazole analogs lacking the acetic acid side chain.

Electrochemistry Sensor Technology Environmental Monitoring

Colorimetric Pesticide Sensing via ATA-AuNPs

The functionalization of gold nanoparticles (AuNPs) with 2-amino-4-thiazoleacetic acid (ATA) creates a highly selective colorimetric probe for the organophosphate pesticide quinalphos. ATA-AuNPs, synthesized via a bottom-up approach and characterized by HR-TEM (average size 6.4 nm) and zeta potential (-38.5 mV), exhibited an absorption maximum at 521 nm [1]. Upon addition of quinalphos at 3.5 μM, the solution color changed from wine-red to violet, with a corresponding decrease in the 521 nm absorbance and the emergence of a new peak at ~650 nm, indicative of nanoparticle aggregation [1]. Aggregation was further quantified by an increase in average particle size to 10.7 nm upon addition of 7.5 μM quinalphos [1]. The specificity of this response relies on the free acetic acid group of ATA remaining unbound and available for electrostatic interactions with the pesticide, a feature absent in esterified or amidated analogs. This platform enables naked-eye detection, offering a practical advantage for field-based monitoring where spectrophotometric instrumentation may not be available.

Nanosensors Colorimetric Assay Pesticide Detection

2-Amino-4-thiazoleacetic Acid: Key Applications


Neuraminidase Inhibitor Lead Optimization

As demonstrated by Liu et al., the 2-amino-4-thiazoleacetic acid scaffold serves as the essential starting material for generating thiazole-based neuraminidase inhibitors with IC₅₀ values down to 3.43 μM, a >100-fold improvement over the parent ester [1]. Researchers developing next-generation antiviral agents can confidently procure the free acid to initiate SAR studies, knowing that the scaffold provides a measurable baseline (IC₅₀ = 358 μM) from which to optimize.

Non-Thiol FTase Inhibitor Peptidomimetics

The low nanomolar FTase inhibition achieved by peptidomimetics incorporating the 2-amino-4-thiazolylacetic acid moiety validates its use as a cysteine replacement in CAAX box mimetics [2]. In competitive procurement scenarios for a building block that confers high-affinity binding to a validated oncology target, this compound offers a distinct advantage over alternative heterocyclic replacements such as 2-mercapto-4-thiazolyl-acetic acid [2].

Electrochemical Heavy Metal Sensors

The electropolymerization of 2-amino-4-thiazoleacetic acid onto MWCNT-modified electrodes enables the detection of Cu²⁺ at concentrations as low as 0.5 nM, with a linear response up to 50 μM [3]. This 1400-fold difference between detection limit and quantification limit underscores the material's utility in environmental monitoring of trace metal contaminants in natural waters, where sensitivity is paramount [3].

Colorimetric Probes for Organophosphate Pesticides

The functionalization of AuNPs with ATA yields a colorimetric sensor capable of naked-eye detection of quinalphos at 3.5 μM, with quantifiable aggregation changes observable by UV-Vis spectroscopy [4]. This application leverages the unique bifunctional nature of ATA (amine for AuNP anchoring, free carboxyl for analyte recognition), a property not shared by ester or amide derivatives, making it the ligand of choice for developing low-cost, field-deployable pesticide sensors [4].

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